Calcium borohydride (Ca(BH₄)₂) is a promising material for hydrogen storage due to its high theoretical hydrogen capacity of 11.6 wt% (weight percent hydrogen) []. This is significantly higher than the capacity of liquid hydrogen (2.0 wt%) and compressed hydrogen gas (5.0 wt% at 70 MPa) []. However, releasing hydrogen from Ca(BH₄)₂ requires high temperatures (around 350-500°C) []. Researchers are actively investigating methods to lower the dehydrogenation temperature and improve the kinetics (rate) of hydrogen release [, ]. This research area is crucial for developing practical and efficient hydrogen storage systems for applications like fuel cell vehicles and portable power generators.
Calcium borohydride has also shown potential for use in rechargeable batteries, including lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs) []. Its high hydrogen storage capacity and favorable electrochemical properties make it an attractive candidate for next-generation battery technology []. However, further research is needed to overcome challenges such as cycle life and safety concerns [].
Beyond hydrogen storage and batteries, calcium borohydride is being explored for other potential applications in scientific research, including:
Calcium borohydride is an inorganic compound with the formula . It is characterized by its white crystalline appearance and is known for its high hydrogen storage capacity, making it a significant material in energy applications, particularly in hydrogen storage and fuel cells. The compound consists of calcium cations and borohydride anions, which contribute to its unique chemical properties. Calcium borohydride can exist in various polymorphic forms, including alpha, beta, and gamma phases, each exhibiting distinct thermal and structural characteristics .
Calcium borohydride can be synthesized through several methods:
Calcium borohydride has several notable applications:
Studies on the interactions of calcium borohydride with other materials have focused on its role in enhancing hydrogen release rates when combined with catalysts such as titanium chloride. These interactions can significantly improve the efficiency of hydrogen storage systems by lowering the temperature required for dehydrogenation .
Calcium borohydride shares similarities with several other metal borohydrides. Below is a comparison highlighting its uniqueness:
Compound | Formula | Hydrogen Content | Unique Features |
---|---|---|---|
Sodium Borohydride | NaBH₄ | 10.6% | Widely used as a reducing agent; more soluble than calcium borohydride. |
Lithium Borohydride | LiBH₄ | 18.5% | Higher hydrogen content; used extensively in fuel cells. |
Magnesium Borohydride | Mg(BH₄)₂ | 14.8% | Known for its stability; lower density compared to calcium borohydride. |
Strontium Borohydride | Sr(BH₄)₂ | 8.5% | Less studied; similar structural properties but lower reactivity than calcium borohydride. |
Calcium borohydride stands out due to its favorable balance between hydrogen storage capacity and thermal stability, making it an attractive option for future energy solutions .
Solid-state methods leverage mechanochemical and high-pressure reactions to produce Ca(BH₄)₂. A prominent route involves ball milling CaH₂ and CaB₆ under hydrogen pressures of 700 bar at 400–440°C, yielding Ca(BH₄)₂ with ~75–80% efficiency when catalyzed by RuCl₃ or TiF₃ . This method avoids solvents, reducing contamination risks. Structural analysis confirms the formation of α- and β-polymorphs, with phase transitions observed at 140°C (α → β) and 350–390°C (dehydrogenation) .
Key Reaction:
$$
\text{CaB}6 + 2\text{CaH}2 + 10\text{H}2 \xrightarrow{\text{700 bar, 440°C}} 3\text{Ca(BH}4\text{)}_2
$$
Metathesis reactions between CaCl₂ and NaBH₄ in tetrahydrofuran (THF) yield the THF-solvated adduct Ca(BH₄)₂·2THF, which is desolvated at 80–150°C to produce anhydrous Ca(BH₄)₂ . This method achieves 90% purity but requires careful handling due to THF’s flammability. Colemanite (Ca₂B₆O₁₁·5H₂O), a low-cost boron source, has been used to reduce synthesis costs to ~$4/g compared to commercial Ca(BH₄)₂ ($200/g) .
Key Reaction:
$$
2\text{NaBH}4 + \text{CaCl}2 \xrightarrow{\text{THF}} \text{Ca(BH}4\text{)}2\cdot2\text{THF} + 2\text{NaCl}
$$
RHCs combining Ca(BH₄)₂ with Mg₂NiH₄ or MgH₂ demonstrate mutual destabilization, lowering dehydrogenation temperatures. For example, Ca(BH₄)₂–Mg₂NiH₄ releases hydrogen at 200°C with 8.1 wt% capacity, bypassing stable intermediates like CaB₁₂H₁₂ . The reversible formation of MgNi₂.₅B₂ enables full regeneration of Ca(BH₄)₂ under 100 bar H₂ at 350°C .
Economical synthesis routes include:
Additives like TiF₃ and NbF₅ improve reaction kinetics and reversibility. TiF₃ increases hydrogenation yields to 57% by facilitating boron transfer, while NbF₅ stabilizes nanocomposites and prevents agglomeration . Isotopic studies using Ca(¹¹BD₄)₂ reveal an activation energy of 82.1 kJ/mol for B-H bond reorientation .
Calcium borohydride exhibits remarkable polymorphism, with three well-characterized phases—α, β, and γ—each displaying unique thermodynamic and kinetic properties. The α-phase is stable at ambient conditions but undergoes reversible phase transitions upon heating or compression. For instance, heating α-Ca(BH₄)₂ above 140°C induces a transition to the β-phase, accompanied by an endothermic enthalpy change of 184–230 kJ/mol depending on polymorphic purity [1] [4]. High-pressure studies reveal that the β-phase becomes disordered above 10.2 GPa, while the α-phase remains stable up to 13 GPa [3]. The γ-phase, though less studied, shows intermediate decomposition temperatures and distinct vibrational spectra, with librational bands absent in the β-phase [1].
Phase transitions are influenced by polymorphic content and synthesis history. For example, γ-Ca(BH₄)₂, formed via solvent-mediated routes, transforms to the β-phase at ~450 K, whereas direct synthesis from CaB₆ and CaH₂ under high-pressure hydrogen yields β-phase dominance [2] [4]. These transitions are critical for hydrogen release kinetics, as β-phase-rich samples exhibit slower decomposition due to higher activation energies (230 kJ/mol vs. 184 kJ/mol for γ-phase) [1].
The crystal structures of Ca(BH₄)₂ polymorphs have been resolved using synchrotron X-ray and neutron diffraction. The α-phase adopts an orthorhombic F2dd structure with lattice parameters a = 8.82 Å, b = 13.05 Å, and c = 7.40 Å, featuring a three-dimensional network of [BH₄]⁻ tetrahedra coordinated to Ca²⁺ ions [3] [4]. In contrast, the β-phase crystallizes in a tetragonal P4₂/m symmetry (a = 6.88 Å, c = 4.32 Å), characterized by a denser packing of borohydride anions [3]. The γ-phase, though structurally ambiguous, is postulated to belong to the I-42d space group based on vibrational spectroscopy and differential scanning calorimetry data [1] [5].
Key structural distinctions include:
Density functional theory (DFT) calculations have been instrumental in predicting stable polymorphs and their electronic properties. Simulations confirm the α-phase as the ground-state structure, with a formation enthalpy of −195 kJ/mol relative to CaH₂ and BH₃ [5]. The β-phase, though metastable, is computationally validated to exhibit higher kinetic stability due to lower entropy of activation [1]. Recent studies propose hypothetical high-pressure polymorphs with P-4 symmetry, though experimental validation remains pending [5].
Computational models also predict the impact of anion substitution (e.g., [BH₄]⁻ → [BO₃]³⁻) on structural stability. Mixed-anion phases like Ca₃(BH₄)₃(BO₃) are theorized to form during decomposition, aligning with experimental observations of CaB₂Hₓ intermediates [1] [5].
Advanced techniques have been employed to probe Ca(BH₄)₂’s structural dynamics:
Technique | Key Findings | Source |
---|---|---|
X-ray diffraction (XRD) | Resolved α-phase (F2dd) and β-phase (P4₂/m) lattice parameters; tracked phase transitions up to 13 GPa [3] [4]. | [3] [4] |
Neutron diffraction | Revealed H-atom positions in α-phase; confirmed [BH₄]⁻ tetrahedral geometry [4]. | [4] |
Raman spectroscopy | Identified γ-phase via distinct librational modes (<1000 cm⁻¹) and B–H stretches [1] [3]. | [1] [3] |
Differential scanning calorimetry (DSC) | Measured α→β transition at 140°C and decomposition onset at 350–390°C [2] [4]. | [2] [4] |
In situ studies under variable temperature and pressure have been pivotal in mapping phase diagrams and decomposition pathways [3] [4].
Anion substitution strategies, such as partial replacement of [BH₄]⁻ with [BO₃]³⁻, yield mixed-anion phases like Ca₃(BH₄)₃(BO₃), which exhibit enhanced thermal stability up to 570°C [1] [5]. Similarly, mixed-cation systems (e.g., LiCa(BH₄)₃) synthesized via ball milling demonstrate tunable dehydrogenation profiles. For instance, Li₀.₉Ca(BH₄)₂.₉ releases hydrogen at 320°C, 30°C lower than pure Ca(BH₄)₂ [5].
Reactive hydride composites (RHCs) combining Ca(BH₄)₂ with LiBH₄ show synergistic effects, with reversible capacities reaching 8.5 wt% H₂ due to interfacial ion mobility [5]. These modifications underscore the potential of structural engineering to optimize Ca(BH₄)₂ for energy storage.